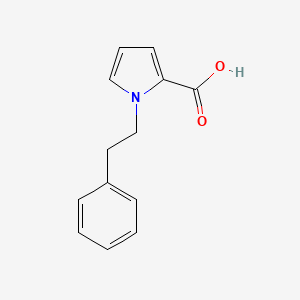

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Descripción

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid featuring a phenylethyl substituent at the 1-position of the pyrrole ring. Pyrrole-carboxylic acids are widely studied for their roles in medicinal chemistry and catalysis, particularly due to their hydrogen-bonding capabilities and electronic versatility .

Propiedades

IUPAC Name |

1-(2-phenylethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBHYCRVSIUNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522434 | |

| Record name | 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62541-29-1 | |

| Record name | 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The compound 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, also known as 1-Phenethyl-1H-pyrrole-2-carboxylic acid, is structurally similar to fentanyl analogs. Fentanyl and its analogs primarily target the mu-opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

The compound interacts with its targets, the mu-opioid receptors, by binding to them. This binding can trigger a series of biochemical reactions that lead to the compound’s effects. .

Biochemical Pathways

The metabolism of fentanyl analogs, which this compound is structurally similar to, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation.

Pharmacokinetics

Considering its structural similarity to fentanyl analogs, it can be anticipated that it might have similar adme (absorption, distribution, metabolism, and excretion) properties. Fentanyl, for example, is known for its high potency, presumed high lipophilicity, large volume of distribution, and potential active metabolites.

Result of Action

Given its structural similarity to fentanyl analogs, it might produce similar effects, such as analgesia (pain relief) or sedation. The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. .

Análisis Bioquímico

Biochemical Properties

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of phenylpropanoids. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid may interact with other proteins involved in signal transduction pathways, affecting their function and downstream effects.

Cellular Effects

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of key enzymes in amino acid metabolic pathways, such as phenylalanine aminotransferase (PAL) and pyruvate kinase (PK), which are crucial for cellular metabolism. These interactions can lead to changes in the levels of metabolites and influence overall cellular function.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, such as phenylalanine ammonia-lyase (PAL), inhibiting or activating their activity. This binding can lead to alterations in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, it has been observed that the compound may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing enzyme activity and improving metabolic function. At higher dosages, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as phenylalanine ammonia-lyase (PAL) and pyruvate kinase (PK). These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on cellular function and health.

Transport and Distribution

The transport and distribution of 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid within tissues can also influence its overall efficacy and impact on cellular function.

Subcellular Localization

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in key cellular processes. Understanding the subcellular localization of 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a phenylethyl group and a carboxylic acid moiety. Its structure can be represented as follows:

This unique structure allows for interactions with various biological targets, contributing to its pharmacological profile.

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and enzyme inhibition. Notably, it has shown potential in influencing serotonin (5-HT) and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.

Target Interaction

- Serotonin Receptors : The compound acts as a modulator of serotonin receptors, potentially enhancing serotonergic transmission.

- Norepinephrine Transporters : It inhibits norepinephrine reuptake, suggesting applications in treating depression and anxiety disorders.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound across various models. Below is a summary of key findings:

Anti-Tuberculosis Activity

A study focused on the synthesis and biological evaluation of pyrrole-2-carboxamides, including 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, highlighted its potent anti-tuberculosis activity. The compound displayed a minimum inhibitory concentration (MIC) below 0.016 μg/mL against M. tuberculosis, showcasing its potential as a therapeutic agent against resistant strains .

Neuropharmacological Effects

Another investigation assessed the effects of this compound on neurotransmitter systems in animal models. The results indicated that it significantly increased serotonin levels in the brain, leading to improved mood-related behaviors in stressed animals . This suggests its potential application in treating mood disorders.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid is well absorbed when administered orally, with favorable distribution characteristics across tissues. Toxicological assessments have shown low toxicity profiles in human cell lines, making it a candidate for further development in clinical settings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid and its derivatives have been studied for their potential as therapeutic agents. Research indicates that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can inhibit the growth of pathogenic bacteria. For instance, pyrrole-2-carboxylic acid has demonstrated effectiveness against Listeria monocytogenes, reducing biofilm formation and virulence factors .

- Anticancer Properties : The structural features of this compound may influence its interaction with biological targets, potentially leading to anticancer applications. Similar pyrrole compounds have been reported to inhibit reverse transcriptase and cellular DNA polymerases, suggesting a role in cancer therapy .

Biosensor Applications

The compound can form multi-layered films with materials such as gold nanoparticles and nickel oxide. These films are utilized in biosensor technology for detecting biological molecules due to their enhanced surface area and conductivity. The ability to modify the electrical properties of these films makes them suitable for sensitive detection methods in medical diagnostics.

Material Science

In solid-state chemistry, 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid is explored for its potential to form various structural arrangements:

- Polymeric Materials : The compound can be polymerized to create materials with unique properties, such as conductivity or mechanical strength. Research indicates that small changes in the monomeric subunit can lead to different polymer structures, which can be tailored for specific applications.

Comparative Analysis with Related Compounds

The following table summarizes key features of 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid compared to structurally related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 1-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | Similar pyrrole and carboxylic structure | Enhanced lipophilicity |

| 5-(4-methoxyphenyl)-3-methylpyrrole | Contains a methoxy group on a pyrrole | Exhibits potent antioxidant activity |

| 3-(4-fluorophenyl)-1H-pyrrole | Fluorinated phenyl group | Potential anti-cancer properties |

This comparison highlights the unique phenylethyl substituent of 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, which may influence its pharmacological profile differently than other similar compounds.

Case Studies

Several studies have documented the applications of this compound:

- Biofilm Inhibition : A study published in Biofouling demonstrated that pyrrole-2-carboxylic acid significantly reduced biofilm biomass of Listeria monocytogenes on food-contact surfaces, showcasing its potential as a food preservative or antimicrobial agent .

- Polymer Synthesis : Research into environmentally friendly synthesis methods for poly(pyrrole-2-carboxylic acid) illustrates its potential in creating sustainable materials through enzymatic catalysis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physical Properties of Selected Pyrrole-2-carboxylic Acid Derivatives

Key Observations:

- Hydrogen-Bonding Capacity: Carboxylic acid groups (e.g., in 1-Phenyl-1H-pyrrole-2-carboxylic acid) enable dimerization via N–H···O hydrogen bonds, forming stable crystalline networks . Lipophilicity: Chloro and methoxy substituents (e.g., in 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid) increase logP values, improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.